molecular formula C12H16N2O2 B11817117 ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate

ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B11817117
M. Wt: 220.27 g/mol
InChI Key: PYMYXOFNSKZBGT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate is an organic compound with a unique structure that includes a pyrazole ring, an ethyl ester group, and an alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The alkyne chain is introduced through a subsequent reaction with pent-4-yn-1-ol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The alkyne chain and pyrazole ring can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, an ethyl ester group, and an alkyne chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that involve the reaction of pyrazole derivatives with alkynes. The general synthetic pathway includes the following steps:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Alkylation : The introduction of the pent-4-yn-1-yl group occurs via nucleophilic substitution.
  • Esterification : Finally, the carboxylic acid is converted into an ester using ethanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that certain pyrazole derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a notable reduction in tumor necrosis factor-alpha (TNF-alpha) levels, which is crucial in inflammatory responses .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the alkynyl group is believed to enhance lipophilicity and improve membrane permeability, thus increasing bioavailability and efficacy against target cells.

Compound Activity Remarks
This compoundModerate AntimicrobialEffective against Gram-positive bacteria
Derivative with halogen substituentEnhanced Anti-inflammatoryIncreased inhibition of TNF-alpha
Alkynyl-substituted derivativeHigh LipophilicityImproved cell membrane penetration

Study on Antimicrobial Activity

In a comparative study involving several pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial efficacy .

In Vivo Anti-inflammatory Study

An in vivo study assessed the anti-inflammatory effects of ethyl 3-methyl-1-(pent-4-yn-1-y)-pyrazole in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 5-methyl-2-pent-4-ynylpyrazole-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-4-6-7-8-14-11(9-10(3)13-14)12(15)16-5-2/h1,9H,5-8H2,2-3H3

InChI Key

PYMYXOFNSKZBGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCCC#C)C

Origin of Product

United States

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